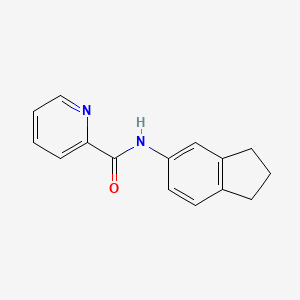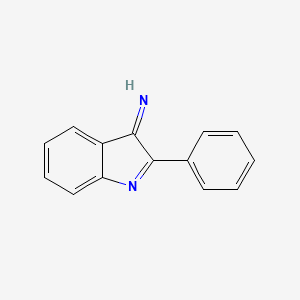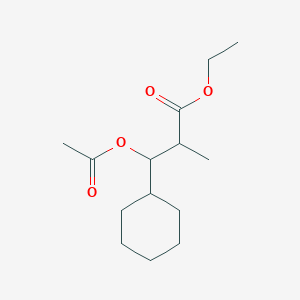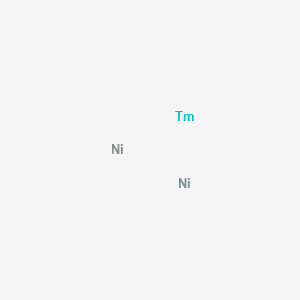
Nickel;thulium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-thulium compounds are intermetallic compounds formed by the combination of nickel and thulium. These compounds are part of the rare earth-nickel systems and exhibit unique magnetic and structural properties. Thulium is a rare earth element, while nickel is a transition metal, and their combination results in compounds with interesting physical and chemical characteristics .
Preparation Methods
Nickel-thulium compounds can be synthesized through various methods. One common method involves the use of a sol-gel process, where nickel (II) nitrate, iron (III) nitrate, and thulium (III) nitrate are used as precursors. Glucose acts as a capping agent, reductant, and natural template in the synthesis process . Another method involves the use of high-temperature solid-state reactions, where the elements are combined and heated to form the desired intermetallic compound .
Chemical Reactions Analysis
Nickel-thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when heated in the presence of oxygen, nickel reacts to form nickel (II) oxide . Thulium, like other lanthanides, typically forms compounds in the +3 oxidation state, such as thulium oxide . Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nickel-thulium compounds have several scientific research applications. They are used in the development of advanced materials with unique magnetic properties, which are important for various technological applications . Thulium-doped nickel ferrite nanoparticles, for example, have been studied for their photocatalytic properties and potential use in environmental remediation . Additionally, these compounds are used in the field of catalysis, where they serve as catalysts for various chemical reactions .
Mechanism of Action
The mechanism of action of nickel-thulium compounds is primarily related to their magnetic and structural properties. The presence of thulium influences the magnetic anisotropy of the system, resulting in unique magnetic behaviors . The molecular targets and pathways involved in these effects are related to the crystal structure and electronic configuration of the compounds .
Comparison with Similar Compounds
Nickel-thulium compounds can be compared to other rare earth-nickel compounds, such as those formed with terbium, dysprosium, and erbium . These compounds share similar structural and magnetic properties but differ in their specific magnetic behaviors and applications. For example, terbium-nickel compounds exhibit different magnetic anisotropy compared to thulium-nickel compounds . The uniqueness of nickel-thulium compounds lies in their specific combination of magnetic and structural properties, which make them suitable for specialized applications.
Properties
CAS No. |
12142-97-1 |
|---|---|
Molecular Formula |
Ni2Tm |
Molecular Weight |
286.321 g/mol |
IUPAC Name |
nickel;thulium |
InChI |
InChI=1S/2Ni.Tm |
InChI Key |
IQOXUFXVWCNLFB-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


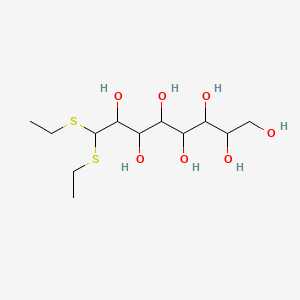
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
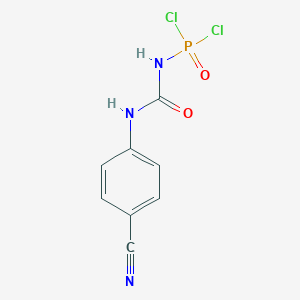
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
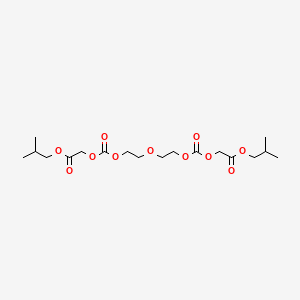
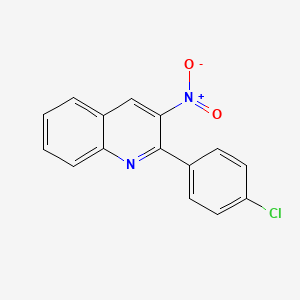
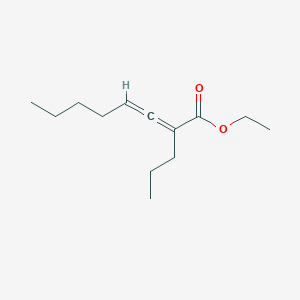
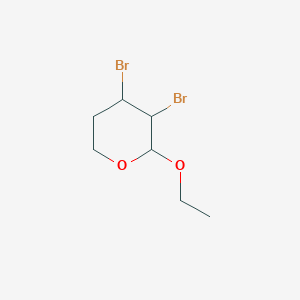
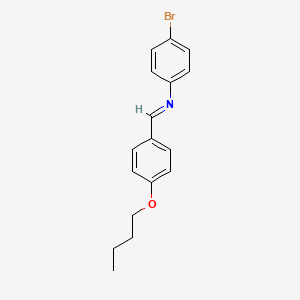
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)
